molecular formula C10H17F3N2O3 B1405623 1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt CAS No. 1449117-43-4

1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt

Cat. No.: B1405623
CAS No.: 1449117-43-4
M. Wt: 270.25 g/mol
InChI Key: QXRYXDJTSAWDIW-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt is a useful research compound. Its molecular formula is C10H17F3N2O3 and its molecular weight is 270.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Enhancement and Sensor Potential

  • Fluorescence Enhancement with Transition Metal Ions: A study by Stewart et al. (2016) demonstrates that a dye containing a central piperazine unit shows enhanced fluorescence with the addition of transition metal ions. This suggests potential applications in sensing technologies.

Synthesis and Characterization of Piperazine Derivatives

  • Synthesis of Piperazine Derivatives: Marvanová et al. (2016) synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, exploring their potential as dual antihypertensive agents. This study highlights the versatility of piperazine derivatives in pharmaceutical synthesis Marvanová et al. (2016).

Analytical Applications

  • Analytical Method for D-3-Hydroxybutyric Acid: Cevasco, Piątek, and Thea (2014) developed a method involving piperazine derivatives for determining D-3-hydroxybutyric acid in human plasma, indicating its utility in clinical diagnostics Cevasco et al. (2014).

Crystal Structure and Hydrogen Bonding Studies

  • Hydrogen Bond Network Control

    Angeloni and Orpen (2001) studied tetrachloroplatinate salts of piperazine, revealing insights into the control of hydrogen bond network dimensionality, which is crucial for crystal engineering Angeloni et al. (2001).

  • Hydrogen-Bonding Networks of 1-(4-pyridyl) Piperazine

    Chen et al. (2016) examined the effects of anionic geometries on hydrogen-bonding networks of 1-(4-pyridyl) piperazine, contributing to the understanding of molecular self-assembly Chen et al. (2016).

Drug Design and Pharmacological Applications

  • Chlorine-Bifurcated Acceptor Hydrogen Bonds: A study by Jasinski et al. (2009) on the crystal structure of 4-[(4-Methylpiperazin-1-yl) Methyl]benzoic Acid Dihydrochloride Hemihydrate provides insights into hydrogen bonding, which is significant in drug design Jasinski et al. (2009).

Supramolecular Chemistry

  • Supramolecular Salts of D-/L-Tartaric Acid and 1-(2-Pyrimidyl)piperazine

    Ding et al. (2014) explored the supramolecular salts formed by proton transfer reactions, offering insights into supramolecular frameworks Ding et al. (2014).

  • Supramolecular Structures of Norfloxacin Salts

    Xu, Jiang, and Mei (2014) synthesized molecular salts of norfloxacin, a piperazine derivative, examining their supramolecular structures and physicochemical properties, which are relevant in pharmaceutical science Xu et al. (2014).

Materials Science and Coordination Chemistry

  • Bis(piperazinium) Salts in Materials Science: Wu et al. (2005) reported on bis(piperazinium) di--chloro-bis[tetrachlorobismuthate(III)] trihydrate, contributing to the understanding of materials science and coordination chemistry Wu et al. (2005).

Properties

IUPAC Name

1-(oxolan-3-yl)piperazine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2HF3O2/c1-6-11-7-8(1)10-4-2-9-3-5-10;3-2(4,5)1(6)7/h8-9H,1-7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRYXDJTSAWDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCNCC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-15-6
Record name Piperazine, 1-(tetrahydro-3-furanyl)-, 2,2,2-trifluoroacetate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt
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